molecular formula C9H21F2NOSi B13672668 3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine

3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine

Katalognummer: B13672668
Molekulargewicht: 225.35 g/mol
InChI-Schlüssel: IWWXFOIHMHTSMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of both a tert-butyldimethylsilyl (TBDMS) protecting group and difluoromethyl group makes it a versatile intermediate in various synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The difluoromethyl group can be introduced using difluoromethylating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable protection and difluoromethylation reactions. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, could be employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBAF in tetrahydrofuran (THF) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Wissenschaftliche Forschungsanwendungen

3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine involves its ability to act as a protecting group and a difluoromethylating agent. The TBDMS group protects hydroxyl groups during synthetic transformations, while the difluoromethyl group can be introduced into target molecules to enhance their stability and bioactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine is unique due to the combination of the TBDMS protecting group and the difluoromethyl group, which provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C9H21F2NOSi

Molekulargewicht

225.35 g/mol

IUPAC-Name

3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3

InChI-Schlüssel

IWWXFOIHMHTSMR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.